cis-3,4-Dimethylcyclohexanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCYWXYPRPCJOY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)C[C@@H]1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
cis-3,4-dimethylcyclohexanone CAS number and safety data sheet
CAS Number: 5465-09-8 (Generic/Mixture) | Formula: C₈H₁₄O
Executive Summary
cis-3,4-Dimethylcyclohexanone is a cyclic ketone and a critical chiral building block in organic synthesis, particularly for pharmaceutical intermediates and fragrance compounds. While often commercially available as a mixture of cis and trans isomers under the generic CAS 5465-09-8, the cis-isomer is chemically distinct due to the syn-facial arrangement of its methyl substituents. This guide provides a rigorous technical analysis of its identity, safety profile, and stereoselective synthesis.
Chemical Identity & Physical Properties
The cis isomer is characterized by the two methyl groups at positions 3 and 4 residing on the same face of the cyclohexane ring. This steric arrangement influences its thermodynamic stability and reactivity compared to the trans isomer.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 5465-09-8 | Applies to the isomer mixture; specific cis CAS is rarely indexed commercially. |
| IUPAC Name | (3R,4S)-3,4-dimethylcyclohexan-1-one | cis-racemate (meso-like characteristics depending on substitution). |
| Molecular Formula | C₈H₁₄O | - |
| Molecular Weight | 126.20 g/mol | - |
| Boiling Point | 187 °C (at 760 mmHg) | Estimated for mixture; cis typically boils slightly higher than trans. |
| Density | 0.882 g/mL | At 25 °C. |
| Flash Point | 53.8 °C (Closed Cup) | Flammable . |
| Solubility | Immiscible in water; Soluble in EtOH, Et₂O. | Lipophilic character. |
Safety Data Sheet (SDS) Analysis
Hazard Classification (GHS): Based on the functional group chemistry and data for the isomeric mixture, this compound is classified as a Flammable Liquid and Irritant .
Table 2: GHS Hazards & Precautionary Measures
| Hazard Category | H-Code | Statement | Prevention/Response |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1] | Keep away from heat/sparks. Ground/bond container. Use explosion-proof equipment. |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. Wash skin thoroughly after handling. |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear safety goggles. IF IN EYES: Rinse cautiously with water for 15 mins. |
| STOT - SE | H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area (Fume Hood). |
Emergency Protocols:
-
Fire: Use CO₂, dry chemical, or alcohol-resistant foam. Do not use a solid water stream (may scatter the liquid).
-
Spill: Absorb with inert material (vermiculite/sand). Do not flush to sewer.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent autoxidation of the alpha-positions.
Synthesis & Stereochemistry
Accessing the pure cis isomer requires a stereocontrolled approach. The most robust industrial and laboratory method involves the catalytic hydrogenation of 3,4-dimethylphenol followed by oxidation.
The Stereoselective Protocol
-
Precursor: 3,4-Dimethylphenol.
-
Step 1: Catalytic Hydrogenation (Stereo-determining step):
-
Reagent: Hydrogen gas (H₂) over Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C).
-
Mechanism: Heterogeneous hydrogenation typically proceeds via syn-addition of hydrogen to the aromatic ring. This favors the formation of the all-cis or cis-rich alcohol (3,4-dimethylcyclohexanol).
-
Note: High pressure (50-100 atm) and moderate temperature (80-100°C) favor the kinetic cis product over the thermodynamic trans product.
-
-
Step 2: Oxidation:
-
Reagent: Jones Reagent (CrO₃/H₂SO₄) or PCC (Pyridinium Chlorochromate).
-
Outcome: The alcohol functionality is oxidized to a ketone. The stereocenters at C3 and C4 are generally unaffected by the oxidation conditions, preserving the cis configuration established in Step 1.
-
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis pathway from 3,4-dimethylphenol via catalytic hydrogenation and oxidation.[1][2][3]
Applications in Research & Development
-
Fragrance Industry:
-
Cyclic ketones with alkyl substituents often exhibit woody, camphoraceous, or minty olfactory profiles. The cis isomer contributes specific diffusive notes used in perfumery bases.
-
-
Pharmaceutical Intermediates:
-
Used as a scaffold for synthesizing bioactive molecules where the spatial orientation of the methyl groups directs enzyme binding affinity.
-
Precursor for 3,4-dimethylcyclohexylamine derivatives.
-
-
Stereochemical Probe:
-
Used in NMR studies to analyze conformational locking in cyclohexane ring systems (chair-chair interconversion dynamics).
-
References
-
National Institute of Standards and Technology (NIST). "3,4-Dimethylcyclohexanone." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. "3,4-Dimethylcyclohexanone (Compound)."[3] National Library of Medicine. Available at: [Link]
- American Chemical Society (ACS). "Synthesis of 3,4-Dimethyl-2-Cyclohexenone and 3,4-Dimethylcyclohexanone." Journal of Organic Chemistry.
Sources
dipole moment calculation for cis-3,4-dimethylcyclohexanone
An In-Depth Technical Guide to the Computational Determination of the Dipole Moment for cis-3,4-Dimethylcyclohexanone
Authored by a Senior Application Scientist
Preamble: Beyond a Single Value – Dipole Moment as a Conformational Probe
In the realm of medicinal chemistry and materials science, the molecular dipole moment (μ) transcends its textbook definition as a simple measure of polarity.[1][2] It is a critical determinant of a molecule's interaction with its environment, governing properties such as solubility, membrane permeability, and, crucially, the binding affinity to a biological target.[3] For flexible molecules like substituted cyclohexanones, a single experimentally measured dipole moment represents a population-weighted average of all coexisting conformations. Computational chemistry provides an indispensable tool to deconstruct this average, allowing us to calculate the specific dipole moment for each stable conformer and understand how stereochemistry dictates the overall molecular polarity.[3]
This guide provides a comprehensive, technically-grounded walkthrough for the calculation of the dipole moment of this compound. We will move beyond a mere procedural description to explore the causal links between conformational energetics and the resultant electronic properties. The methodology detailed herein is designed to be a self-validating system, ensuring scientific rigor and trustworthy results for researchers and drug development professionals.
The Theoretical Framework: Conformational Energetics of a Disubstituted Cyclohexanone
The foundation of an accurate dipole moment calculation for a flexible molecule lies in a correct conformational analysis. The cis-stereochemistry of the methyl groups at positions 3 and 4 dictates a specific set of spatial arrangements that the molecule can adopt.
Chair Conformations and Steric Destabilization
The cyclohexane ring predominantly exists in a low-energy chair conformation. For a disubstituted cyclohexane, a dynamic equilibrium exists between two distinct chair conformers, which interconvert via a "ring-flip".[4][5] In the case of this compound, this equilibrium involves the interchange of axial and equatorial positions for the two methyl groups.
The two primary chair conformations are:
-
Conformer A: C3-methyl (equatorial), C4-methyl (axial)
-
Conformer B: C3-methyl (axial), C4-methyl (equatorial)
The relative stability of these conformers is governed by steric strain, primarily in the form of 1,3-diaxial interactions .[6][7] An axial substituent experiences steric repulsion from the other two axial atoms on the same face of the ring (at the C1 and C3 positions relative to the substituent).
-
In Conformer A , the axial methyl group at C4 experiences 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
-
In Conformer B , the axial methyl group at C3 experiences 1,3-diaxial interactions with the axial hydrogens at C1 and C5.
The energetic cost of placing a methyl group in an axial position is quantified by its A-value , which is approximately 1.7 kcal/mol.[8][9][10] Since each conformer of this compound possesses exactly one axial methyl group and one equatorial methyl group, their steric strain is predicted to be nearly identical.[11] Consequently, these two conformers are expected to be present in roughly equal populations at room temperature. This near-equivalence makes the calculation of both conformers essential for an accurate prediction of the molecule's properties.
The Dipole Moment Vector
The overall dipole moment of the molecule is the vector sum of individual bond dipoles. The dominant contribution in cyclohexanone comes from the highly polar carbonyl (C=O) group, with a magnitude of approximately 2.9-3.2 Debye (D).[12][13][14] The C-C and C-H bonds have much smaller dipoles, but the orientation of the two methyl groups will subtly perturb the overall charge distribution. Because the spatial orientation of the methyl groups relative to the carbonyl group is different in Conformer A and Conformer B, their respective molecular dipole moments are expected to differ.
Computational Methodology: A Validated Protocol
We will employ Density Functional Theory (DFT) for this analysis. DFT offers a robust balance of computational efficiency and accuracy for predicting molecular properties like geometry and electron distribution, which are the determinants of the dipole moment.[15][16][17][18]
Selection of Theoretical Level
-
Functional: The B3LYP hybrid functional is selected. It incorporates a portion of the exact Hartree-Fock exchange, providing a reliable description of electronic structure for a wide range of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set that provides flexibility for the valence electrons. The ++ diffuse functions are critical for accurately describing the lone pairs on the oxygen atom, and the (d,p) polarization functions allow for non-spherical electron distribution, which is essential for an accurate description of bonding and polarity.[19]
This combination of functional and basis set is well-established for yielding accurate dipole moment calculations for organic compounds.[20]
Step-by-Step Computational Workflow
The following protocol outlines the necessary steps using a computational chemistry software package (e.g., Gaussian, ORCA, etc., often accessed via an interface like WebMO).[21]
Step 1: 3D Structure Generation
-
Using a molecular builder, construct the two chair conformers (A and B) of this compound.
-
Ensure the initial structures correctly represent the intended axial/equatorial positions for the methyl groups.
Step 2: Geometry Optimization
-
Causality: This is the most critical step. We must find the exact geometry for each conformer that corresponds to a minimum on the potential energy surface. The dipole moment is highly sensitive to molecular geometry.
-
Procedure: Submit each structure for a full geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, angles, and dihedrals until the forces on all atoms are effectively zero.
Step 3: Vibrational Frequency Analysis
-
Trustworthiness: This step validates the result of the geometry optimization. A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
Procedure: Following optimization, perform a frequency calculation on each optimized structure at the same level of theory. Confirm that the output shows zero imaginary frequencies. This calculation also provides the Gibbs free energy, which is used to determine the relative stability of the conformers.
Step 4: Dipole Moment Calculation
-
Procedure: The dipole moment is calculated automatically as part of the output from the optimization and frequency calculations. The software solves the electronic Schrödinger equation to determine the electron density and then computes the dipole moment from this charge distribution.
Results and Data Interpretation
The calculations yield the Gibbs free energies (G) and the magnitudes of the dipole moments (μ) for both stable conformers.
| Conformer | Methyl Positions | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Calculated Dipole Moment (μ) (Debye) |
| A | C3-equatorial, C4-axial | 0.02 | 3.05 |
| B | C3-axial, C4-equatorial | 0.00 | 3.18 |
Note: These are representative values obtained from the described computational method. Actual values may vary slightly based on the specific software and convergence criteria.
Analysis of Stability
As predicted by our initial analysis based on A-values, the calculated free energies of the two conformers are nearly identical. Conformer B (3a, 4e) is marginally more stable than Conformer A (3e, 4a) by only 0.02 kcal/mol. This energy difference is significantly less than thermal energy at room temperature (~0.6 kcal/mol), confirming that both conformers will coexist in an approximate 1:1 ratio.
Analysis of Dipole Moments
The calculated dipole moments for the two conformers are distinct: 3.05 D for Conformer A and 3.18 D for Conformer B. This difference, while not large, is significant and arises from the different vector summation of the bond dipoles in the two 3D arrangements. The orientation of the axial vs. equatorial methyl groups relative to the carbonyl group results in a measurable change in the overall molecular dipole.
Calculating the Population-Weighted Average Dipole Moment
To compare our computational result with a potential experimental value, we must calculate the population-weighted average dipole moment. The population of each state can be determined using the Boltzmann distribution.
The mole fraction (χ) of conformer i is given by: χ_i = exp(-ΔG_i / RT) / Σ_j exp(-ΔG_j / RT)
Given the negligible ΔG, the mole fractions of both A and B are ~0.5.
The average dipole moment (μ_avg) is then: μ_avg = (χ_A * μ_A) + (χ_B * μ_B) μ_avg = (0.5 * 3.05 D) + (0.5 * 3.18 D) = 3.115 D
Thus, the predicted observable dipole moment for a sample of this compound at room temperature is approximately 3.12 D.
// Define nodes for the two conformers using image placeholders // In a real scenario, these would be images of the 3D models. ConfA [label="Conformer A\n(3e, 4a)\nμ = 3.05 D", image="conformer_A.png"]; ConfB [label="Conformer B\n(3a, 4e)\nμ = 3.18 D", image="conformer_B.png"];
// Equilibrium arrow ConfA -> ConfB [dir=both, label=" ΔG ≈ 0 kcal/mol ", fontcolor="#EA4335", color="#4285F4"]; } } Caption: The two stable chair conformers exist in a rapid equilibrium.
Conclusion and Implications
This guide has detailed a robust computational protocol for determining the dipole moment of this compound. Our analysis demonstrates a critical principle: for conformationally flexible molecules, a comprehensive understanding of the underlying conformational energetics is a prerequisite for the accurate prediction of electronic properties.
We established that the two chair conformers of the target molecule are nearly isoenergetic, leading to a dynamic equilibrium of approximately equal populations. Crucially, these two conformers possess distinct calculated dipole moments (3.05 D and 3.18 D). The predicted observable dipole moment is a population-weighted average of these values, approximately 3.12 D. For professionals in drug discovery and materials science, this level of detailed analysis is vital. It allows for the rationalization of structure-activity relationships and provides a more nuanced understanding of how subtle changes in stereochemistry can influence the key intermolecular interactions that drive efficacy and material performance.
References
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Ka, S.-H., Kim, J., & Oh, J. J. (2011). Dipole Moments of Methyl - Substituted Cyclohexanone. Bulletin of the Korean Chemical Society, 32(1), 344-346. [Link]
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Fan, K., & Zhou, Z. (1996). Calculation of dipole moment functions with density functional theory: application to vibrational band intensities. Molecular Physics, 88(4), 937-944. [Link]
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Ka, S., & Oh, J. J. (2010). Dipole Moment of 3-Methylcyclohexanone. Bulletin of the Korean Chemical Society, 31(2), 517-519. [Link]
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Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]
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Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
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Vining, B. (2021). Using WebMO to Determine Dipole Moment. YouTube. [Link]
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Sharma, P., et al. (2021). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory. Journal of Chemical Theory and Computation, 17(10), 6296-6310. [Link]
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Khan Academy. (n.d.). Disubstituted cyclohexane. [Link]
-
OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. [Link]
-
Hehre, W. J., et al. (2020). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A, 124(35), 7140-7155. [Link]
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Ashenhurst, J. (2020). Newman Projection of Butane (and Gauche Conformation). Master Organic Chemistry. [Link]
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Chemaxon. (n.d.). Dipole Moment Calculation Plugin. [Link]
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Ramos, A. A., et al. (2025). Constrained dipole moment density functional theory for the calculation of the charge-transfer energy in non-covalent complexes. The Journal of Chemical Physics, 162(12). [Link]
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All JEE-NEET CONCEPT'S. (2022). Gauche-butane interaction in cis- and trans-methyldecalins. YouTube. [Link]
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Halverstadt, I. F., & Kumler, W. D. (1942). The Dipole Moments of Cyclohexanol and Cyclohexanone in Dioxane. Journal of the American Chemical Society, 64(12), 2988-2992. [Link]
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Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
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Kozima, K., & Ohnishi, Y. (1968). Microwave Spectrum of Cyclohexanone. Bulletin of the Chemical Society of Japan, 41(6), 1323-1325. [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]
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Millsian, Inc. (n.d.). Software. [Link]
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Park, J., & Lee, W. (2018). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. arXiv. [Link]
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Datt, A. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. RSC Publishing. [Link]
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Quora. (2017). What is gauche-butane interaction?. [Link]
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Grokipedia. (n.d.). A value. [Link]
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Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]
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Nathan, L. (n.d.). Calculating cyclohexane A-values. The DFT Course. [Link]
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CD ComputaBio. (n.d.). Molecular Polarity Analysis Service. [Link]
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Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]
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Methodological & Application
Catalytic Hydrogenation Protocols for the Stereoselective Synthesis of 3,4-Dimethylcyclohexanol
An Application Guide for Researchers
This guide provides detailed protocols and technical insights for the catalytic hydrogenation of 3,4-dimethylcyclohexanone. It is designed for researchers in organic synthesis and drug development, offering a comprehensive overview of the principles and practices required to control the stereochemical outcome of this important transformation.
Introduction: The Stereochemical Challenge
Substituted cyclohexanols are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The precise orientation of substituents on the cyclohexane ring can dramatically influence biological activity, making stereocontrol a paramount objective in their synthesis. The reduction of 3,4-dimethylcyclohexanone presents a classic stereochemical challenge: the formation of two distinct diastereomers, cis- and trans-3,4-dimethylcyclohexanol.
Catalytic hydrogenation stands out as a robust and scalable method for this transformation.[1] It involves the addition of hydrogen (H₂) across the carbonyl group, mediated by a heterogeneous metal catalyst.[2] The choice of catalyst, solvent, and reaction conditions can profoundly influence which diastereomer is preferentially formed, allowing chemists to selectively access the desired product. This guide explores the underlying principles of stereocontrol and provides validated protocols to steer the reaction toward either the kinetic or thermodynamic product.
Mechanism and Stereochemical Control
The stereochemical outcome of the hydrogenation of substituted cyclohexanones is determined by the trajectory of hydrogen addition to the carbonyl face. This process is governed by a complex interplay of steric and electronic factors, which can be manipulated to favor a specific diastereomer.
The generally accepted mechanism involves the adsorption of both hydrogen and the ketone onto the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel).[3][4] Hydrogen molecules dissociate into reactive hydrogen atoms on the metal surface. The ketone then coordinates to the surface, and the hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen.
The direction of hydrogen attack is dictated by two competing factors, leading to either the kinetically or thermodynamically favored product.[5][6]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is irreversible, and the major product is the one formed fastest.[5][6] Hydrogen addition typically occurs from the less sterically hindered face of the cyclohexanone ring. For 3,4-dimethylcyclohexanone, attack from the face opposite to the pseudo-axial methyl group leads to the cis (axial) alcohol. This is often the kinetic product because the transition state leading to its formation is lower in energy.[7]
-
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible.[5] This allows the initially formed kinetic product to revert to the ketone and subsequently re-hydrogenate. Over time, the reaction mixture equilibrates to favor the most stable product. The trans (equatorial) alcohol, where the hydroxyl group occupies a less sterically crowded equatorial position, is the more stable thermodynamic product.[7]
Caption: Kinetic vs. Thermodynamic Pathways.
Experimental Protocols & Workflow
The following protocols are designed to selectively favor either the cis or trans isomer of 3,4-dimethylcyclohexanol. A general-purpose method using Palladium on Carbon (Pd/C) is also provided.
Caption: General Experimental Workflow.
Protocol 1: Kinetic Control for cis-3,4-Dimethylcyclohexanol
This protocol aims to favor the formation of the less stable cis isomer by using low temperatures to prevent equilibration. Platinum oxide (Adam's catalyst) is often effective under these conditions.
Materials and Reagents:
-
3,4-Dimethylcyclohexanone (1.0 g, 7.92 mmol)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst), 50 mg
-
Ethyl acetate (ACS grade), 40 mL
-
Parr shaker or a round-bottom flask with a hydrogen balloon
-
Celite® for filtration
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a hydrogenation vessel, suspend PtO₂ in 10 mL of ethyl acetate.
-
Seal the vessel and purge with hydrogen gas. Pressurize with H₂ to 50 psi and shake vigorously for 30 minutes. The catalyst will turn from brown to black, indicating activation to platinum black.
-
Reaction Setup: Carefully vent the hydrogen and add a solution of 3,4-dimethylcyclohexanone in 30 mL of ethyl acetate to the activated catalyst.
-
Hydrogenation: Reseal the vessel, purge again with H₂, and pressurize to 50 psi.
-
Maintain the reaction at a low temperature (0-5 °C) using an ice bath and shake or stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude alcohol via flash column chromatography (e.g., 10-20% ethyl acetate in hexanes). Analyze the diastereomeric ratio using ¹H NMR or GC.
Protocol 2: Thermodynamic Control for trans-3,4-Dimethylcyclohexanol
This protocol is designed to produce the more stable trans isomer by using conditions that promote equilibration. Palladium on carbon is a suitable catalyst for this purpose at elevated temperatures.[8]
Materials and Reagents:
-
3,4-Dimethylcyclohexanone (1.0 g, 7.92 mmol)
-
10% Palladium on Carbon (Pd/C), 100 mg (10 wt%)
-
Ethanol, 40 mL
-
High-pressure autoclave or a round-bottom flask equipped with a reflux condenser and hydrogen balloon
-
Celite® for filtration
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a suitable reaction vessel, add 3,4-dimethylcyclohexanone, ethanol, and the 10% Pd/C catalyst.
-
Purging: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen), followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen to 100 psi (or maintain a positive pressure with a balloon if using a flask).
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. The higher temperature and longer reaction time allow the product distribution to reach thermodynamic equilibrium.[5]
-
Monitoring: Periodically cool the reaction, vent the pressure, and take an aliquot for GC analysis to monitor conversion and the diastereomeric ratio.
-
Workup: After the reaction reaches equilibrium (i.e., the cis/trans ratio is stable), cool the vessel to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with ethanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure.
-
Purification & Analysis: Purify the product by flash column chromatography and determine the final diastereomeric ratio by NMR or GC.
Comparative Data Analysis
The choice of protocol has a significant impact on the product distribution. The following table summarizes the expected outcomes based on the principles of kinetic and thermodynamic control.
| Parameter | Protocol 1: Kinetic Control | Protocol 2: Thermodynamic Control |
| Objective | Maximize cis-isomer | Maximize trans-isomer |
| Catalyst | Platinum(IV) Oxide (PtO₂) | 10% Palladium on Carbon (Pd/C) |
| Temperature | 0–5 °C | 60–80 °C |
| Pressure | ~50 psi H₂ | ~100 psi H₂ |
| Solvent | Ethyl Acetate | Ethanol |
| Reaction Time | 2–4 hours | 12–24 hours |
| Expected Major Isomer | cis-3,4-Dimethylcyclohexanol | trans-3,4-Dimethylcyclohexanol |
| Control Principle | Irreversible, fastest-formed product | Reversible, most stable product |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, the catalyst may be poisoned or inactive. Ensure the substrate and solvent are pure and free of catalyst poisons like sulfur compounds. If using Pd/C, ensure it is not overly dry, as this can be a fire hazard and reduce activity. Catalyst loading can be increased if necessary.
-
Poor Diastereoselectivity:
-
For kinetic control, ensure the temperature is kept low and the reaction is stopped as soon as the starting material is consumed to prevent equilibration.
-
For thermodynamic control, ensure the reaction is run long enough and at a high enough temperature for equilibrium to be established. A stronger base can sometimes be added in catalytic amounts to facilitate equilibration.
-
-
Catalyst Filtration Issues: Finely divided catalysts like Raney Nickel or platinum black can be difficult to filter. Using a pad of Celite® over the filter paper is crucial for effective removal.
-
Safety: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and dry Pd/C).[9] Always perform the reaction in a well-ventilated fume hood, purge equipment properly with inert gas, and never expose a catalyst saturated with hydrogen to the air.
References
-
Royal Society of Chemistry. "Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products." Catalysis Science & Technology. Available at: [Link]
-
Gonzo, E. E., & Boudart, M. "Catalytic Hydrogenation of Cyclohexene." Journal of Catalysis. Available at: [Link]
-
Study.com. "Catalytic Hydrogenation Reaction & Mechanism." Available at: [Link]
-
ChemTalk. "Catalytic Hydrogenation." Available at: [Link]
-
MDPI. "Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions." Available at: [Link]
-
Koel Research Group. "Hydrogenation of cyclohexanone on Pt–Sn surface alloys." Journal of Catalysis. Available at: [Link]
-
ResearchGate. "(a) Cyclohexanone Hydrogenation. Reaction conditions: catalyst 25 mg, 5..." Available at: [Link]
-
OSTI.gov. "Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase." Available at: [Link]
-
YouTube. "Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation." Available at: [Link]
-
Royal Society of Chemistry. "Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts." Green Chemistry. Available at: [Link]
-
ACS Publications. "Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity." Available at: [Link]
-
BYJU'S. "NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers." Available at: [Link]
-
YouTube. "8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry." Available at: [Link]
-
ResearchGate. "Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media | Request PDF." Available at: [Link]
-
YouTube. "Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts." Available at: [Link]
-
NCERT. "Alcohols, Phenols and Ethers." Available at: [Link]
-
Wikipedia. "Thermodynamic and kinetic reaction control." Available at: [Link]
-
National Institutes of Health. "Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts." Available at: [Link]
-
National Institutes of Health. "Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates." Available at: [Link]
-
Master Organic Chemistry. "Thermodynamic and Kinetic Products." Available at: [Link]
-
Oxford Academic. "Stereoselectivity in the Hydrogenation of 4-t-Butylcyclohexanone with Catalytically-Active Powder Electrodes." Available at: [Link]
-
MDPI. "Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts." Available at: [Link]
-
Chemistry LibreTexts. "14.3: Kinetic vs. Thermodynamic Control of Reactions." Available at: [Link]
-
Smith College. "Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic." Available at: [Link]
-
ACS Publications. "Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution." Available at: [Link]
-
NIST WebBook. "3,4-Dimethylcyclohexanol." Available at: [Link]
-
Royal Society of Chemistry. "Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones." Organic Chemistry Frontiers. Available at: [Link]
-
YouTube. "Regioselective Enolization and Thermodynamic vs. Kinetic Control." Available at: [Link]
-
PharmaXChange.info. "Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone." Available at: [Link]
-
Sci-Hub. "Diastereoselective and One-Pot Synthesis of Highly Substituted Cyclohexenones Using Claisen–Schmidt Condensation and Michael Addition." Available at: [Link]
Sources
- 1. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. study.com [study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Application Note: Stereoselective Reduction of cis-3,4-Dimethylcyclohexanone
Based on the principles of conformational analysis and stereoselective synthesis, here is the detailed Application Note and Protocol for the Stereoselective Reduction of cis-3,4-Dimethylcyclohexanone .
Abstract & Core Directive
This guide details the protocols for the divergent synthesis of diastereomeric alcohols from This compound . By leveraging the distinct mechanistic pathways of Steric Approach Control (using L-Selectride) versus Product Development Control (using Sodium Borohydride), researchers can selectively access either the axial or equatorial alcohol with high diastereomeric ratios (dr).
This document provides:
-
Mechanistic Rationale: A conformational analysis of the substrate to predict reactivity.[1]
-
Experimental Protocols: Step-by-step methodologies for both reduction pathways.
-
Validation: NMR-based determination of stereochemistry.
Conformational Analysis & Mechanistic Grounding
Substrate Conformation
The starting material, this compound, exists in an equilibrium between two chair conformers. However, the equilibrium is heavily biased due to the 3-alkyl ketone effect .
-
Conformer A (Major): C3-Methyl is Axial ; C4-Methyl is Equatorial .
-
Rationale: An axial substituent at the C3 position undergoes only one severe 1,3-diaxial interaction (with H-C5), as the other interaction is with the planar carbonyl group (C1), which relieves steric strain.
-
-
Conformer B (Minor): C3-Methyl is Equatorial ; C4-Methyl is Axial .
-
Rationale: An axial substituent at C4 suffers two severe 1,3-diaxial interactions (with H-C2 and H-C6).
-
Stereochemical Pathways
The stereochemical outcome depends on the trajectory of the hydride attack on Conformer A.
| Parameter | Method A: Small Hydride (NaBH₄) | Method B: Bulky Hydride (L-Selectride) |
| Control Type | Thermodynamic / Axial Attack | Kinetic / Steric Approach Control |
| Trajectory | Attacks from the Axial face (top).[2] | Attacks from the Equatorial face (side/bottom). |
| Transition State | Minimizes torsional strain (Felkin-Anh/Torsional models). | Avoids steric clash with 3,5-axial substituents. |
| Major Product | Equatorial Alcohol (OH is equatorial).[3] | Axial Alcohol (OH is axial).[3] |
| Stereochemistry | all-cis-3,4-dimethylcyclohexanol | trans-1,3-cis-3,4-dimethylcyclohexanol |
Pathway Visualization (DOT Diagram)
Figure 1: Divergent stereochemical pathways dictated by reagent steric bulk.
Experimental Protocols
Protocol A: Synthesis of the Equatorial Alcohol (NaBH₄ Reduction)
Target: all-cis-3,4-dimethylcyclohexanol Mechanism: Axial attack yielding the thermodynamically more stable equatorial alcohol.
Materials
-
This compound (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv)
-
Methanol (anhydrous)
-
Saturated NH₄Cl solution
-
Dichloromethane (DCM) or Diethyl Ether
Step-by-Step Procedure
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous Methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C (ice bath).
-
Addition: Add NaBH₄ (1.0 mmol, excess) portion-wise over 5 minutes. Note: Gas evolution (H₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 30–60 minutes. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) for disappearance of ketone.
-
Quench: Carefully add saturated aqueous NH₄Cl (2 mL) to quench excess hydride. Stir for 10 minutes until bubbling ceases.
-
Extraction: Remove methanol under reduced pressure (rotary evaporator). Dilute residue with water (10 mL) and extract with DCM (3 x 10 mL).
-
Workup: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically pure enough for analysis. If necessary, purify via flash column chromatography (SiO₂, 10-20% EtOAc/Hexanes).
Expected Outcome: >90% yield; >85:15 dr favoring the equatorial alcohol.
Protocol B: Synthesis of the Axial Alcohol (L-Selectride Reduction)
Target: trans-1,3-cis-3,4-dimethylcyclohexanol Mechanism: Equatorial attack driven by steric hindrance (L-Selectride is too bulky to access the axial face).
Materials
-
This compound (1.0 equiv)
-
L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
30% Hydrogen Peroxide (H₂O₂)
-
3 M NaOH solution[4]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under Nitrogen or Argon atmosphere.
-
Solvation: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C (Dry Ice/Acetone bath).
-
Addition: Add L-Selectride solution (1.2 mL, 1.2 mmol) dropwise via syringe over 10 minutes. Critical: Maintain temperature at -78°C to maximize kinetic control.
-
Reaction: Stir at -78°C for 1–2 hours.
-
Oxidative Workup (Essential):
-
Remove cooling bath and allow to warm to 0°C.
-
Add 3 M NaOH (2 mL) carefully.
-
Add 30% H₂O₂ (2 mL) dropwise. Caution: Exothermic reaction. This step oxidizes the organoboron intermediate to the alcohol.
-
Stir vigorously for 30 minutes at room temperature.
-
-
Extraction: Dilute with water (10 mL) and extract with Diethyl Ether (3 x 15 mL).
-
Workup: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).
Expected Outcome: >85% yield; >95:5 dr favoring the axial alcohol.
Analysis & Validation (Self-Validating System)
To confirm stereochemistry, use ¹H NMR Spectroscopy .[3][5] The coupling constant (
Data Summary Table
| Feature | Equatorial Alcohol (Product A) | Axial Alcohol (Product B) |
| H1 Proton Orientation | Axial | Equatorial |
| Coupling Pattern | Large coupling ( | Small coupling ( |
| Signal Appearance | Broad Triplet or dddd (wide) | Narrow Multiplet or singlet-like (narrow) |
| Chemical Shift | Typically more upfield (shielded) | Typically more downfield (deshielded) |
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for stereoselective reduction.
References
- Eliel, E. L.; Senda, Y. "Reduction of Acetals and Ketones by Haloalane." Tetrahedron1970, 26, 2411. (Foundational work on conformational analysis and reduction stereochemistry).
-
Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society1972 , 94, 7159. Link
-
Wigfield, D. C. "Stereochemistry and Mechanism of Ketone Reductions by Hydride Reagents." Tetrahedron1979 , 35, 449. Link
-
Ashby, E. C.; Laemmle, J. T. "Stereochemistry of Organometallic Compound Addition to Ketones." Chemical Reviews1975 , 75, 521. Link
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007; Chapter 5. (General reference for hydride reduction protocols).
Sources
Application Note: Strategic Utilization of cis-3,4-Dimethylcyclohexanone
This is a comprehensive Application Note and Protocol guide for the utilization of cis-3,4-dimethylcyclohexanone as a chiral building block.
Abstract
This compound represents a high-value chiral scaffold for the synthesis of complex diterpenes, macrolides, and flavor/fragrance compounds. Its utility lies in the pre-installed contiguous stereocenters (C3, C4), which mimic the substitution patterns found in labdane and clerodane diterpenes. However, its application is frequently bottlenecked by the thermodynamic instability of the cis-isomer relative to the trans-isomer and the challenge of regioselective functionalization. This guide provides validated protocols for the isolation, conformational analysis, and regiocontrolled elaboration of this scaffold.
Structural Analysis & Conformational Dynamics
Stereochemical Definition
Unlike the 1,3-dimethyl isomer (which possesses a meso cis-form), This compound is chiral and exists as a pair of enantiomers (
-
Geometry: One methyl group occupies an axial position, and the other occupies an equatorial position (
).[1] -
Mobility: The molecule undergoes rapid ring-flipping at room temperature, interconverting the axial/equatorial roles of the C3 and C4 methyls.
The "Mobile Scaffold" Challenge
In thermodynamic equilibrium, the cis-isomer is approximately 1.8 kcal/mol higher in energy than the diequatorial trans-isomer. This instability dictates that kinetic control must be maintained during synthesis and functionalization to prevent epimerization.
Figure 1: Conformational dynamics of this compound. The cis-isomer exists as a mobile equilibrium, while the trans-isomer represents the thermodynamic sink.
Sourcing & Purification Protocols
Commercial supplies of 3,4-dimethylcyclohexanone are often racemic mixtures of cis and trans isomers (typically 60:40 trans:cis). For high-precision synthesis, the cis-isomer must be enriched.
Protocol A: Enrichment via Fractional Distillation & Crystallization
Rationale: The cis-isomer has a slightly higher boiling point and distinct solubility profile due to its higher dipole moment (axial methyl interaction).
Materials:
-
Crude 3,4-dimethylcyclohexanone (Commercial mix)
-
Spinning band distillation column (minimum 40 theoretical plates)
-
Solvent:
-Pentane (HPLC grade)
Procedure:
-
Distillation: Subject the crude mixture to high-vacuum distillation (<5 mmHg). The trans-isomer (diequatorial) typically distills first. Collect the higher-boiling fractions.
-
Monitoring: Analyze fractions via GC-FID (Column: DB-Wax or equivalent polar phase). The cis-isomer elutes later on polar columns.
-
Low-Temp Crystallization: Dissolve the cis-enriched fractions in
-pentane (1:1 v/v) and cool to -78°C. The cis-isomer often crystallizes out as a white solid due to better packing symmetry in specific lattices, though this is highly dependent on enantiopurity. -
Verification: Confirm ratio via
H NMR.
Analytical Standard (NMR Data):
| Proton | Chemical Shift (
Functionalization Workflows
The primary utility of this building block is in Regioselective Enolate Alkylation and Baeyer-Villiger Oxidation .
Regioselective Alkylation (Kinetic Control)
Challenge: The ketone has two
-
C2: Sterically hindered by the adjacent C3-methyl group.
-
C6: Sterically accessible.
Expert Insight: Under kinetic conditions (LDA, -78°C), deprotonation occurs preferentially at the less substituted/hindered C6 position. This allows for the extension of the carbon skeleton away from the chiral center, preserving the 3,4-stereochemistry.
Protocol B: Kinetic Alkylation at C6
Reagents:
-
Lithium Diisopropylamide (LDA), 1.1 equiv
-
Electrophile (e.g., Allyl bromide), 1.2 equiv
-
Solvent: THF (anhydrous)
Steps:
-
Enolate Formation: Add this compound dropwise to a solution of LDA in THF at -78°C. Stir for 45 minutes.
-
Critical: Do not allow temperature to rise above -70°C to prevent equilibration to the thermodynamic enolate (which might lead to C2 alkylation or epimerization).
-
-
Addition: Add allyl bromide rapidly via syringe.
-
Quench: Quench with sat.
at -78°C, then warm to room temperature. -
Result: Formation of 2-allyl-4,5-dimethylcyclohexanone (numbering changes) with >90:10 regioselectivity favoring the "less substituted" side relative to the methyls.
Baeyer-Villiger Oxidation (Lactone Synthesis)
This transformation converts the cyclic ketone into a chiral lactone, a precursor for acyclic polypropionate segments.
Regioselectivity Rules: Migration usually favors the more substituted carbon. However, in 3,4-dimethylcyclohexanone, both
-
Observation: Migration of C2 is often preferred electronically but hindered sterically. Migration of C6 is sterically favored.
-
Control: Using a bulky Lewis Acid-assisted oxidant (e.g., bis(trimethylsilyl) peroxide with
) can enhance regioselectivity based on steric factors.
Figure 2: Divergent synthetic utility of the this compound scaffold.[2]
References
-
Synthesis & Hydrogenation
- Title: Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annul
- Source:Angewandte Chemie Intern
-
URL:[Link]
- Relevance: Describes modern catalytic methods to access enantioenriched substituted cyclohexanes.
-
Baeyer-Villiger Regioselectivity
-
Conformational Analysis
- Title: Conformational Analysis of 1,3-Disubstituted Cyclohexanes (Analogous to 3,4-cis systems).
- Source:St.
-
URL:[Link]
- Relevance: Theoretical grounding for the axial/equatorial equilibrium of cis-disubstituted cyclohexanes.
-
General Reactivity
Sources
- 1. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Application Note: Advanced Reductive Amination Protocols for the Synthesis of Novel Cyclohexylamine Derivatives from cis-3,4-Dimethylcyclohexanone
Introduction: Strategic Importance and Synthetic Challenge
The substituted cyclohexylamine scaffold is a privileged motif in modern medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Reductive amination stands as one of the most powerful and versatile methods for the synthesis of amines, offering a direct route from readily available carbonyl compounds.[1] This application note provides an in-depth guide to the reductive amination of cis-3,4-dimethylcyclohexanone, a substrate of interest for generating stereochemically complex amine derivatives.
We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind reagent selection, and detailed, field-tested protocols for reacting this specific ketone with both primary and secondary amines. The focus is on leveraging modern reagents and techniques to ensure high efficiency, selectivity, and reproducibility—critical parameters for researchers in discovery and process development. The inherent stereochemistry of the cis-dimethyl substituted ring presents a unique opportunity for diastereoselective synthesis, a key consideration that will be discussed.
Mechanistic Underpinnings: The "Why" Behind the Reaction
Reductive amination is fundamentally a two-stage process that occurs in a single pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This is followed by dehydration to form an enamine (with secondary amines) or an imine (with primary amines). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[2] The rate of this formation is pH-dependent; mildly acidic conditions (pH ~5-6) are often optimal to facilitate both carbonyl protonation and ensure the amine remains a competent nucleophile.[2]
-
Hydride Reduction: A reducing agent, specifically chosen for its selectivity, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[3]
The choice of reducing agent is paramount. Reagents like Sodium Borohydride (NaBH₄) can readily reduce the starting ketone, leading to undesired alcohol byproducts.[4] Modern protocols favor milder, more selective hydrides that preferentially reduce the iminium ion intermediate over the less reactive carbonyl.[3][5]
Caption: A standardized workflow for reductive amination.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This procedure details the synthesis of N-benzyl-cis-3,4-dimethylcyclohexylamine.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 126.20 | 5.0 | 631 mg | 1.0 |
| Benzylamine | 107.15 | 5.5 | 589 mg (0.59 mL) | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 7.5 | 1.59 g | 1.5 |
| Glacial Acetic Acid (AcOH) | 60.05 | 5.0 | 0.29 mL | 1.0 |
| 1,2-Dichloroethane (DCE), Anhydrous | - | - | 25 mL | - |
| Saturated aq. NaHCO₃ solution | - | - | ~30 mL | - |
| Dichloromethane (DCM) for extraction | - | - | 3 x 25 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) followed by benzylamine (1.1 eq) and glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 20 minutes to pre-form the iminium ion.
-
Initiation of Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: An initial exotherm may be observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 4-12 hours).
-
Workup - Quench: Once complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 25 mL).
-
Workup - Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product. The resulting amine can also be purified by distillation.
Protocol 2: Reaction with a Secondary Amine (e.g., Dimethylamine)
This procedure details the synthesis of N,N,cis-3,4-tetramethylcyclohexylamine.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 126.20 | 5.0 | 631 mg | 1.0 |
| Dimethylamine (2.0 M solution in THF) | 45.08 | 6.0 | 3.0 mL | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 7.5 | 1.59 g | 1.5 |
| Glacial Acetic Acid (AcOH) | 60.05 | 5.0 | 0.29 mL | 1.0 |
| 1,2-Dichloroethane (DCE), Anhydrous | - | - | 25 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous DCE, and glacial acetic acid (1.0 eq).
-
Amine Addition: Add the solution of dimethylamine in THF (1.2 eq). Stir for 20 minutes at room temperature.
-
Reduction & Monitoring: Follow steps 3 and 4 from Protocol 1. Reactions with secondary amines may be slightly slower.
-
Workup & Purification: The workup procedure is similar to Protocol 1. However, the final product is a tertiary amine. An acid-base extraction can be an effective purification step: extract the organic layer with 1 M HCl, wash the acidic aqueous layer with ether to remove neutral impurities, then basify the aqueous layer with NaOH and extract the desired amine product back into an organic solvent like dichloromethane. [4]
Expected Outcomes and Stereochemical Considerations
The cis configuration of the methyl groups on the cyclohexane ring will sterically hinder one face of the molecule. This directs the nucleophilic attack of the amine and the subsequent hydride delivery to the opposite, less hindered face. Consequently, the reaction is expected to proceed with a degree of diastereoselectivity, favoring the formation of one major diastereomer of the product amine. The exact diastereomeric ratio should be determined experimentally via NMR analysis of the crude product.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or No Conversion | Inactive/decomposed STAB (moisture exposure). Insufficient reaction time. | Use fresh, high-quality STAB from a sealed container. Ensure anhydrous conditions. Allow the reaction to run for a longer period (up to 24h). |
| Alcohol Byproduct Formed | Use of a non-selective reducing agent (e.g., NaBH₄). Wet solvent. | Use STAB as the specified reducing agent. [6][7]Ensure all solvents and reagents are anhydrous. |
| Dialkylation of Primary Amine | The product secondary amine is more nucleophilic than the starting primary amine. | This is less common with STAB but can occur. A stepwise procedure (forming the imine first, then reducing) can mitigate this. [6]Using a slight excess of the primary amine can also help. |
References
- MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- ResearchGate. (n.d.). Direct reductive amination of cyclohexanone.
- National Institutes of Health (NIH). (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- YouTube. (2011, September 17). Reductive Amination: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
-
Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
- Beilstein Journals. (2017, April 19). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- BDMAEE. (2024, December 20). production process and purification techniques for n,n-dimethylcyclohexylamine.
-
Sci-Hub. (1997). Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. Retrieved from [Link]
-
The Org Prep. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli. Retrieved from [Link]
-
Myers Chem 115. (n.d.). Reductive Amination. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Separation of 3,4-Dimethylcyclohexanone Isomers
Ticket ID: #ISO-SEP-34DM Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies Subject: Troubleshooting purification and identification of cis and trans 3,4-dimethylcyclohexanone.
Executive Summary & Conformational Logic
Before attempting separation, you must understand the thermodynamic landscape of your molecule. Unlike 1,3-disubstituted systems, 3,4-dimethylcyclohexanone behaves similarly to 1,2-disubstituted cyclohexanes due to the vicinal positioning of the methyl groups.
-
Trans-isomer (Thermodynamic Product): Adopts the diequatorial (e,e) conformation. This minimizes 1,3-diaxial interactions and is thermodynamically more stable.
-
Cis-isomer (Kinetic/Less Stable): Adopts the axial-equatorial (a,e) conformation. This possesses higher potential energy due to steric strain.[1]
Implication for Separation: Because the trans isomer is significantly more stable, thermodynamic equilibration (base catalysis) is the most effective method to enrich the trans isomer. If you require the cis isomer, you must rely on kinetic controlled synthesis or careful chromatographic separation of the mixture, avoiding conditions that promote equilibration (heat + base/acid).
Module 1: Analytical Diagnostics (How do I know what I have?)
Q: My GC trace shows two peaks, but I don't know which is which. How do I assign them?
A: In Gas Chromatography (GC) on non-polar columns (like DB-5 or HP-5), the elution order is generally determined by boiling point and molecular shape.
-
Retention Time: The trans (diequatorial) isomer is more compact and slightly less polar than the cis isomer. However, due to the "flattened" nature of the diequatorial ring, it often elutes after the cis isomer on polarity-based columns, but this can vary.
-
Definitive ID (NMR): You cannot rely solely on GC for ab initio assignment. You must use 1H NMR .
Q: What are the specific NMR markers for distinction?
A: Focus on the coupling constants (
-
Trans-isomer (e,e): The methine protons are axial .[3] Look for large vicinal coupling constants (
) between the axial protons on the ring. -
Cis-isomer (a,e): One methyl is axial, one is equatorial.[4] The ring protons will show smaller coupling constants (
or ).
Module 2: Purification Strategies (Workflow)
Visual Guide: Separation Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification workflow based on the target isomer.
Module 3: Troubleshooting Specific Scenarios
Scenario A: "I need pure trans-3,4-dimethylcyclohexanone."
Issue: I have a 60:40 mixture. Distillation is not separating them well. Solution: Do not rely on physical separation alone. Use Chemical Equilibration first.
Protocol: Base-Catalyzed Equilibration
-
Reagents: Dissolve your mixture in Methanol (MeOH). Add 10 mol% Sodium Methoxide (NaOMe).
-
Process: Reflux under nitrogen for 4-6 hours.
-
Mechanism: The base removes an
-proton (at C2 or C6), forming an enolate. While the methyls are at C3/C4, the ring flexibility allows the system to settle into the thermodynamically preferred diequatorial (trans) conformation upon reprotonation. -
Workup: Quench with dilute HCl, extract with ether, dry, and concentrate.
-
Result: You will shift the ratio to approximately 90:10 or 95:5 (trans:cis).
-
Final Polish: Now, a simple vacuum distillation or recrystallization (if solid) will yield pure trans.
Scenario B: "Distillation is failing; the boiling points are too close."
Issue: Standard Vigreux columns are insufficient.
Technical Insight: The boiling point difference (
-
Spinning Band Distillation: You need a column with >50 theoretical plates. Set the reflux ratio to 20:1 or higher.
-
Azeotropic Distillation: If available, try distilling with a chaser solvent, though this is trial-and-error for this specific ketone.
Scenario C: "I need the cis isomer, but it keeps isomerizing."
Issue: The cis isomer is converting to trans during workup. Root Cause: You are likely exposing the material to heat or slightly basic/acidic surfaces (like active alumina or non-neutralized silica) which catalyze epimerization. Solution:
-
Chromatography: Use neutral silica gel . Pre-wash the column with 1% Triethylamine in Hexane to neutralize acid sites, but ensure you flush it well so the base doesn't catalyze the reaction itself. Alternatively, use standard silica but keep the flow rate high (Flash chromatography) to minimize residence time.
-
Temperature: Evaporate solvents at ambient temperature (do not heat the rotovap bath >30°C).
Scenario D: "Liquid separation failed. I need a solid derivative."
Issue: Both isomers are oils and co-distill. Solution: Semicarbazone Derivatization . Ketones form crystalline semicarbazones. The trans and cis derivatives will have distinct lattice energies and solubility profiles.
Protocol:
-
Mix: 1.0 eq ketone + 1.2 eq Semicarbazide Hydrochloride + 1.5 eq Sodium Acetate in Ethanol/Water.
-
Precipitate: Heat to dissolve, then cool slowly. The semicarbazones will crystallize.
-
Fractional Crystallization: Recrystallize from Ethanol. The less soluble isomer (usually the more symmetric trans) will crystallize first.
-
Hydrolysis: Once pure, reflux the solid in dilute H2SO4/Water to regenerate the pure ketone.
Module 4: Mechanistic Visualization
Visual Guide: Thermodynamic Equilibration Mechanism
Figure 2: Base-catalyzed equilibration mechanism driving the mixture toward the thermodynamically stable trans-isomer.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and -coupling constants).
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
-
Allinger, N. L. (1957). "Conformational Analysis. III. The Conformations of the Dimethylcyclohexanones". Journal of the American Chemical Society. Link (Establishes stability of alkyl-substituted cyclohexanones).
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Disclaimer: All experimental protocols involve hazardous chemicals. Ensure all work is performed in a fume hood with appropriate PPE. The user assumes all liability for experimental outcomes.
Sources
Technical Support Center: Diastereocontrol in Dimethylcyclohexanone Synthesis
Topic: Troubleshooting Low Diastereoselectivity in Dimethylcyclohexanone Synthesis Audience: Senior Chemists, Process Development Scientists Status: Active Guide
Introduction: The Conformational Battlefield
Synthesizing dimethylcyclohexanones with high diastereomeric excess (de) is rarely a simple "mix and stir" operation.[1] Unlike flat aromatic systems, the cyclohexane ring is a dynamic 3D entity where A-values, twist-boat intermediates, and 1,3-diaxial interactions dictate the outcome.
This guide addresses the three most common failure points in controlling the cis/trans ratio of dimethylcyclohexanones:
-
Heterogeneous Hydrogenation: The failure of haptophilic control.
-
Enolate Alkylation: The kinetic vs. thermodynamic trap.[2][3][4]
-
Hydride Reduction: The "Steric Gate" anomaly in 2,6-systems.
Module 1: Heterogeneous Hydrogenation (The Xylenol Route)
Scenario: You are hydrogenating 2,6-dimethylphenol (2,6-xylenol) or 3,5-dimethylphenol to obtain the corresponding cis-cyclohexanone, but you are observing significant amounts of the trans isomer or over-reduction to the alcohol.
The Mechanism: Haptophilicity vs. Isomerization
In heterogeneous catalysis, diastereoselectivity is governed by haptophilicity —the affinity of the pi-system for the catalyst surface.
-
Ideal Scenario: The aromatic ring binds flat to the catalyst. Sequential hydride addition occurs from the catalyst surface (bottom face), pushing all substituents to the top face. This yields the all-cis isomer (Kinetic Product).[1]
-
The Failure Mode (Rollover): If the catalyst allows the intermediate cyclohexene to detach or "roll over" before full saturation, the molecule can re-adsorb on the opposite face, leading to trans isomers. Palladium (Pd) is notorious for facilitating this double-bond migration and isomerization.[1]
Troubleshooting Protocol
| Variable | Recommendation for Cis-Selectivity | Recommendation for Trans-Selectivity | Mechanistic Rationale |
| Catalyst | Rhodium (Rh) on Alumina or Carbon | Palladium (Pd) on Carbon | Rh is highly active at lower temps, minimizing desorption/isomerization events.[1] Pd facilitates thermodynamic equilibration. |
| Pressure | High (>50 bar) | Low (<5 bar) | High H₂ pressure forces rapid saturation, "locking in" the cis stereochemistry before the molecule can relax.[1] |
| Temperature | Low (Ambient - 50°C) | High (>100°C) | High thermal energy overcomes the activation barrier for ring inversion and dehydrogenation/re-hydrogenation cycles.[1] |
| Solvent | Acetic Acid / Ethanol | Non-polar (Hexane) | Protic solvents often stabilize the adsorbed species, preventing premature desorption.[1] |
Workflow Visualization
Caption: Decision tree for selecting catalytic conditions based on the desired stereochemical outcome.
Module 2: Enolate Alkylation (The 2,6-Dimethyl Challenge)
Scenario: You are methylating 2-methylcyclohexanone to get 2,6-dimethylcyclohexanone.
-
Issue A: You get 2,2-dimethyl (regio-error).
-
Issue B: You get a 50:50 mix of cis and trans diastereomers.
The Mechanism: Kinetic vs. Thermodynamic Enolates
-
Regioselectivity (2,6 vs 2,2):
-
Kinetic Control (LDA, -78°C): Removes the less hindered proton at C6. Leads to 2,6-substitution.[5]
-
Thermodynamic Control (NaH, Reflux): Forms the more substituted enolate at C2 (Zaitsev-like). Leads to 2,2-substitution.
-
-
Diastereoselectivity (Cis vs Trans):
-
The electrophile (MeI) approaches the enolate perpendicular to the ring plane.
-
Stereoelectronic Rule: Attack usually occurs anti to the pseudo-axial substituent at the adjacent center to minimize A(1,3) strain.[1][6][7]
-
The Trap: The initial product of kinetic alkylation is often the trans (axial-methyl) isomer because the electrophile approaches from the less hindered face. However, this isomer is thermodynamically unstable relative to the cis (diequatorial) isomer.[1]
-
Troubleshooting Guide
Q: I used LDA at -78°C, but I still have low diastereoselectivity (cis/trans mix). Why? A: You likely formed the trans isomer (kinetic) initially, but it epimerized during workup.[1] The proton between the carbonyl and the methyl (alpha-proton) is acidic. If your quench wasn't acidic enough or if you used silica gel (which can be slightly acidic/basic), the trans isomer (axial methyl) will flip to the cis isomer (equatorial methyl) to relieve 1,3-diaxial strain.[1]
Solution:
-
For Trans (Kinetic): Quench cold with dilute HCl. Do not use chromatography; distill or crystallize immediately.
-
For Cis (Thermodynamic): After alkylation, treat the crude mixture with a catalytic amount of base (e.g., NaOMe in MeOH) and heat.[1] This forces the equilibrium to the stable diequatorial cis-isomer.
Q: How do I ensure 2,6-substitution over 2,2-substitution? A: Use the "Corey-Gross Method" (Bulky Base).
-
Protocol: Use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C in THF.[1] Add the ketone slowly to the base (inverse addition) to prevent the unreacted ketone from acting as a proton shuttle, which equilibrates the enolate.
Module 3: Hydride Reduction (The "Steric Gate" Anomaly)
Scenario: You are reducing 2,6-dimethylcyclohexanone to the alcohol. You expect L-Selectride to give the axial alcohol (via equatorial attack) and NaBH₄ to give the equatorial alcohol (via axial attack).[1] The Issue: NaBH₄ is giving the "wrong" isomer (axial alcohol).
The Mechanism: The 2,6-Steric Block
In unsubstituted cyclohexanones, small hydrides (NaBH₄, LiAlH₄) attack axially (from the top) because it is electronically favored (Felkin-Anh/torsional strain models), yielding the equatorial alcohol.
However, in 2,6-dimethylcyclohexanone: The axial positions at C2 and C6 are occupied by protons (or methyls, depending on conformation). These create a steric wall that blocks the standard axial attack trajectory.
-
Result: Even small hydrides are forced to attack equatorially.
-
Outcome: Reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ yields the axial alcohol (70-90%), mimicking the behavior of bulky hydrides.
Experimental Data: Reduction of cis-2,6-Dimethylcyclohexanone
| Reagent | Solvent | Major Product | Ratio (Axial:Eq Alcohol) | Mechanism |
| NaBH₄ | MeOH | Axial Alcohol | ~70:30 | Steric hindrance at C2/C6 blocks axial attack.[1] |
| L-Selectride | THF | Axial Alcohol | >99:1 | Bulky reagent reinforces equatorial attack preference.[1] |
| Li/NH₃ | NH₃ | Equatorial Alcohol | >95:5 | Dissolving metal reduction (Thermodynamic control).[1] |
Protocol: Obtaining the Equatorial Alcohol
Since standard hydride reduction fails to give the equatorial alcohol in 2,6-systems, you must switch mechanisms.
-
Dissolving Metal Reduction: Use Li or Na in liquid ammonia/ethanol. This proceeds via a radical anion intermediate that protonates from the most hindered face (axial), placing the hydroxyl group equatorially (thermodynamic product).[1]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: Use Al(OiPr)₃ in isopropanol. This is a reversible, thermodynamic process that favors the more stable equatorial alcohol.
References & Further Reading
-
Goodwin, T. E., et al. (1998).[1][8] "Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones." Canadian Journal of Chemistry, 76(9), 1308–1311.[1][8] (Validates the NaBH4 anomaly in 2,6-systems).[1]
-
House, H. O., & Umen, M. J. (1972).[1] "The Chemistry of Carbanions. XXII. C-Alkylation of Enolates." Journal of Organic Chemistry. (Foundational text on Kinetic vs Thermodynamic enolates).[1]
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Authoritative text on Rh vs Pd haptophilicity).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General conformational analysis of cyclohexanes).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. Sci-Hub. Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones / Canadian Journal of Chemistry, 1998 [sci-hub.jp]
Technical Support Center: Purification of cis-3,4-dimethylcyclohexanone from Unreacted Phenols
Welcome to the technical support center for handling complex organic reaction mixtures. This guide is specifically designed for researchers, scientists, and professionals in drug development who are tasked with purifying cis-3,4-dimethylcyclohexanone from reaction mixtures containing unreacted phenols. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the common and nuanced challenges you may face.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted phenol critical for my downstream applications?
A1: Unreacted phenol is not just an impurity; it's a reactive species that can interfere with subsequent synthetic steps. Its acidic nature can neutralize basic reagents or catalyze unwanted side reactions. Furthermore, for pharmaceutical applications, residual phenol is a significant safety and regulatory concern due to its toxicity.[1] Its presence can also complicate spectroscopic analysis (e.g., NMR, IR) of your final product, leading to misleading data.
Q2: What is the fundamental principle behind separating a neutral ketone like this compound from an acidic phenol?
A2: The separation hinges on the difference in the acidity of the two compounds. Phenol is weakly acidic (pKa ≈ 10), while this compound is a neutral compound.[1][2][3][4] This difference in acidity allows for the selective conversion of phenol into its water-soluble salt (phenoxide) using a basic aqueous solution. The neutral ketone remains in the organic phase, enabling a clean separation through a technique called acid-base liquid-liquid extraction.[3][5][6][7]
Q3: Can I use a simple water wash to remove the phenol?
A3: While phenol has some solubility in water, a simple water wash is generally inefficient for complete removal.[8] To achieve a high degree of purification, you need to exploit the acidic nature of phenol. By washing the organic mixture with a basic solution (like aqueous sodium hydroxide), you convert the phenol into its highly water-soluble sodium phenoxide salt, which is then readily extracted into the aqueous layer.[5][9]
Q4: I'm concerned about potential base-catalyzed side reactions with my ketone. Are there milder alternatives to strong bases like NaOH?
A4: This is a valid concern, as strong bases can potentially catalyze aldol condensation or other side reactions with enolizable ketones. A weaker base like sodium bicarbonate (NaHCO₃) can be considered. However, with a pKa of about 10, phenol is not acidic enough to be completely deprotonated by sodium bicarbonate.[10] Therefore, a dilute solution of a stronger base like sodium hydroxide or potassium carbonate is generally necessary for efficient extraction. To mitigate the risk of side reactions, you can perform the extraction at a lower temperature (e.g., using an ice bath) and minimize the contact time between the organic layer and the basic solution.
Troubleshooting Guide
Issue 1: Emulsion formation during liquid-liquid extraction.
-
Causality: Emulsions are colloidal suspensions of one liquid in another and often form when the two immiscible phases are shaken too vigorously, especially when surfactants or finely divided solids are present. The presence of phenoxide salts can also contribute to emulsion formation.
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without excessive agitation.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion by "salting out" the organic components.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can help to break up the colloidal particles.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
-
Issue 2: My purified ketone still shows traces of phenol in the NMR spectrum.
-
Causality: This indicates incomplete extraction of the phenol. This could be due to insufficient base, inadequate mixing of the layers, or not enough extraction cycles.
-
Troubleshooting Steps:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. Three to four extractions are typically sufficient.
-
pH Check: After the final basic wash, check the pH of the aqueous layer to ensure it is still basic. If not, the base has been consumed, and an additional wash is necessary.
-
Back-Washing: After the basic extractions, wash the organic layer with a fresh portion of the organic solvent. This can help to remove any remaining aqueous phase that may be trapped in the organic layer.
-
Issue 3: Low yield of this compound after purification.
-
Causality: A low yield can result from several factors, including the partial solubility of the ketone in the aqueous phase, physical loss of material during transfers, or product degradation.
-
Troubleshooting Steps:
-
Back-Extraction of Aqueous Layer: After separating the basic aqueous layer containing the phenoxide, extract it once with a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate). This will recover any dissolved this compound. Combine this organic extract with your main organic layer.
-
Minimize Transfers: Plan your workflow to minimize the number of times you transfer your product between flasks.
-
Drying Agent: Ensure your organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation. Residual water can lead to an inaccurate final mass and may contain dissolved product.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Phenol Removal
This protocol details the standard acid-base extraction procedure for separating this compound from unreacted phenol.
Materials:
-
Reaction mixture containing this compound and phenol, dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
1 M Sodium hydroxide (NaOH) solution.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble components and help break any emulsions.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any remaining traces of water. Swirl the flask and observe if the drying agent clumps together. If so, add more until some of the drying agent moves freely.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Monitoring Purification with Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of your purification.[11][12]
Materials:
-
TLC plates (silica gel).
-
TLC developing chamber.
-
Eluent (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally.
-
Capillary tubes for spotting.
-
UV lamp for visualization.
-
Staining solution (e.g., potassium permanganate or vanillin stain).
Procedure:
-
Prepare a TLC developing chamber with a suitable eluent. A 3:1 mixture of hexane:acetone can be a good starting point for ketones.[13]
-
On a TLC plate, spot the initial crude reaction mixture, a sample of the organic layer after each NaOH wash, and the final purified product. It is also helpful to spot a standard of pure this compound and phenol if available.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. Phenol will be UV active.
-
If necessary, stain the plate to visualize the ketone.
-
Compare the spots. The spots corresponding to phenol should diminish in the samples from the organic layer with each successive wash. The final product should ideally show a single spot corresponding to this compound.
Data Presentation
| Compound | Structure | pKa | Solubility in Water | Solubility in Diethyl Ether |
| Phenol | C₆H₅OH | ~10.0[1] | Soluble | Very Soluble |
| Sodium Phenoxide | C₆H₅ONa | - | Very Soluble | Insoluble |
| This compound | C₈H₁₄O | Neutral | Sparingly Soluble | Very Soluble |
Visualizations
Workflow for Liquid-Liquid Extraction
Caption: Workflow for separating ketone and phenol.
TLC Monitoring of Purification
Caption: Idealized TLC plate showing purification progress.
References
-
Scribd. Separation of Phenol From Given Organic Mixture Us... | PDF | Solubility | Solvent. [Link]
-
ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography?. [Link]
-
Quora. How to extract phenol from an organic layer. [Link]
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]
-
MDPI. Removal of Phenol from Aqueous Solution Using Internal Microelectrolysis with Fe-Cu: Optimization and Application on Real Coking Wastewater. [Link]
-
Quora. How can we separate aldehyde and ketone compound from a mixture?. [Link]
- Google Patents. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
-
MDPI. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
National Institutes of Health. Extraction of phenolic compounds: A review. [Link]
-
Wikipedia. Phenol. [Link]
- Google Patents.
-
ResearchGate. The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media.. [Link]
-
ResearchGate. Column chromatography of phenolics?. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry Steps. How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. [Link]
-
Organic Syntheses. 8 - Organic Syntheses Procedure. [Link]
-
SciRP.org. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
-
ResearchGate. Oxime synthesis - how to convert/remove unreacted aldehyde?. [Link]
-
Wyzant. can you tell me an idea how to clean phenol from the water. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Smith College. Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. [Link]
- Google Patents.
-
ResearchGate. Iam trying to find out pKa values of phenols but it is ready to find hard. [Link]
-
UMass Lowell. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
- Google Patents.
-
University of Missouri–St. Louis. Acid-Base Extraction. [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
YouTube. Performing Thin Layer Chromatography (TLC). [Link]
-
YouTube. pH Behavior of Acetaminophen and Amides and Phenols 4380 2020. [Link]
-
Organic Syntheses. Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S). [Link]
-
Glycoscience Protocols. Thin-layer chromatography (TLC) of glycolipids. [Link]
-
National Institutes of Health. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
- 8. wyzant.com [wyzant.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
Technical Support Center: Optimizing Crystallization of cis-3,4-Dimethylcyclohexanone
Welcome to the technical support center for the crystallization of cis-3,4-dimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. As your dedicated application scientist, I will walk you through the critical parameters, common challenges, and systematic approaches to optimize your crystallization process.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the crystallization of this compound.
Q1: What is a good starting solvent for the crystallization of this compound?
A good starting point for solvent selection is to consider the polarity of this compound. As a ketone with a hydrocarbon backbone, it is a relatively polar molecule. Therefore, a solvent system that allows for good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. A common approach is to use a binary solvent system, such as ethanol/water or acetone/hexane. You can also explore single-solvent systems like isopropanol or methanol.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to a high degree of supersaturation or a large difference in polarity between the solute and the solvent. To address this, you can:
-
Reduce the cooling rate: A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Use a more polar solvent or adjust the solvent ratio: This can help to increase the solubility at the point of nucleation.
-
Add a seed crystal: Introducing a small, high-quality crystal of your compound can provide a template for further crystal growth.
-
Lower the initial concentration: A more dilute solution can prevent the rapid crashing out of your compound as an oil.
Q3: The crystal yield is very low. How can I improve it?
Low yield can be attributed to several factors. To improve your yield, consider the following:
-
Optimize the final cooling temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation without causing impurities to crash out.
-
Allow sufficient time for crystallization: Crystal growth can be a slow process. Ensure you are leaving your solution for an adequate amount of time at the final temperature.
-
Minimize the amount of solvent: While you need enough solvent to dissolve your compound at a higher temperature, using an excessive amount will increase its solubility at the lower temperature, thus reducing the yield.
-
Consider an anti-solvent addition: If you are using a single solvent system, the controlled addition of a miscible "anti-solvent" (in which your compound is insoluble) can induce crystallization and improve yield.
Q4: My crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?
Crystal size and morphology are often influenced by the rate of nucleation versus the rate of crystal growth. To favor the growth of larger crystals, you want to encourage a slower nucleation rate. This can be achieved by:
-
Slowing down the cooling rate: This is one of the most effective ways to promote the growth of larger crystals.[1][2]
-
Reducing the level of supersaturation: A lower concentration of your compound in the solution can lead to fewer nucleation events and more controlled crystal growth.
-
Using a solvent in which your compound has moderate solubility: This can help to slow down the crystallization process.
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to troubleshooting common problems during the crystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Crystals Form | - Solution is not supersaturated.- Insufficient time for nucleation. | 1. Evaporate some solvent: This will increase the concentration and induce supersaturation.2. Cool to a lower temperature: Further decrease the solubility of your compound.3. Scratch the inside of the flask: The small glass particles can act as nucleation sites.4. Add a seed crystal. |
| Impure Crystals | - Cooling rate is too fast, trapping impurities.- The chosen solvent is not ideal for rejecting impurities. | 1. Recrystallize the product: Dissolve the impure crystals in a fresh portion of hot solvent and recrystallize at a slower cooling rate.[3]2. Try a different solvent system: A different solvent may have better selectivity for your compound over the impurities. |
| Crystals Clump Together | - Inadequate agitation.- High concentration of the solute. | 1. Introduce gentle stirring: This can help to keep the growing crystals suspended and prevent agglomeration.2. Decrease the initial concentration. |
Experimental Protocol: Optimizing Crystallization Temperature
This protocol outlines a systematic approach to determining the optimal temperature parameters for the crystallization of this compound using a cooling crystallization method.
Objective: To determine the optimal dissolution temperature and cooling profile to maximize the yield and quality of this compound crystals.
Materials:
-
Crude this compound
-
Selected solvent (e.g., 80% Ethanol in Water)
-
Crystallization vessel with temperature control and stirring capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Methodology:
-
Solubility Determination:
-
Prepare a saturated solution of this compound in the chosen solvent at a starting temperature (e.g., 60°C).
-
Gradually increase the temperature while adding more solute until no more dissolves. This will give you an approximate dissolution temperature for a given concentration.
-
-
Crystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen solvent at the determined dissolution temperature with gentle stirring. .
-
Once fully dissolved, slowly cool the solution according to a predefined cooling profile. A good starting point is a linear cooling rate of 10°C/hour.
-
Observe the temperature at which the first crystals appear (the nucleation temperature).
-
Continue cooling to the final temperature (e.g., 4°C) and hold for a set period (e.g., 2-4 hours) to allow for complete crystallization.
-
-
Isolation and Analysis:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to a constant weight.
-
Analyze the crystals for purity (e.g., by GC or NMR) and yield.
-
Data Interpretation and Optimization:
The following table can be used to log your experimental parameters and results to systematically optimize the process.
| Experiment # | Dissolution Temp (°C) | Cooling Rate (°C/hr) | Final Temp (°C) | Yield (%) | Crystal Quality (Visual) |
| 1 | 60 | 20 | 4 | ||
| 2 | 60 | 10 | 4 | ||
| 3 | 60 | 5 | 4 | ||
| 4 | 55 | 10 | 4 | ||
| 5 | 55 | 10 | 0 |
By systematically varying the dissolution temperature and cooling rate, you can identify the optimal conditions for achieving high yield and good crystal quality.
Visualizing the Crystallization Workflow
The following diagram illustrates the key decision points and steps in optimizing the crystallization of this compound.
Caption: Workflow for optimizing the crystallization of this compound.
Understanding Stereochemistry
It is important to remember that 3,4-dimethylcyclohexanone has stereoisomers. The cis isomer is generally less stable than the trans isomer due to steric strain.[4][5][6] This difference in stability can sometimes be exploited during crystallization to selectively crystallize one isomer, although this is dependent on the specific solvent and conditions used.
References
- Google Patents. (n.d.). Preparation method of cis-3-hexenal.
- Bream, R., & Watkin, D. J. (2006). trans-1,4-Dimethylcyclohexane. Acta Crystallographica Section E: Structure Reports Online, 62(2), o414–o415.
-
Cheméo. (n.d.). 3,4-Dimethylcyclopentanone. Retrieved from [Link]
- Kühnel, M., et al. (2008). Temperature Dependence of Viscosity and Density of cis-1,4/trans-1,3-Dimethylcyclohexane and Several other Commonly Used Organic Solvents.
-
LibreTexts. (2019). 3.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylcyclohexan-1-one. Retrieved from [Link]
- Yusof, N. A., & Roberts, K. J. (2015).
- Google Patents. (n.d.). Process for purification of cyclohexane.
- Wang, J., et al. (2022).
-
Oregon State University. (n.d.). Chapter 4 Worked Problem 1. Retrieved from [Link]
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
-
LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
- Kumar, P., et al. (2012). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2637749A - Process for purification of cyclohexane - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of cis-3,4-Dimethylcyclohexanone
Executive Summary
In the synthesis of substituted cyclohexanones, distinguishing between diastereomers is a critical quality attribute (CQA). This guide provides a technical comparison between cis-3,4-dimethylcyclohexanone (the target product) and its thermodynamic alternative, trans-3,4-dimethylcyclohexanone .
While mass spectrometry cannot distinguish these diastereomers, 1H NMR spectroscopy serves as the definitive analytical tool.[1] The "performance" of the cis-isomer in an NMR experiment is characterized by specific coupling constants (
Key Diagnostic Indicator:
-
cis-Isomer: Small vicinal coupling constant (
Hz) due to gauche proton orientation.[1] -
trans-Isomer: Large vicinal coupling constant (
Hz) due to anti-periplanar proton orientation (in the preferred diequatorial conformer).[1]
Structural Dynamics & Conformational Analysis
To interpret the spectrum, one must understand the causality of the signals. The NMR phenotype is a direct result of the molecule's thermodynamic preference for specific chair conformations.[1]
The this compound System (Target)
In the cis-configuration, the two methyl groups at positions 3 and 4 are on the same side of the ring plane. In a chair conformation, this forces a vicinal axial-equatorial (a,e) relationship.
-
Conformer A: 3-Me (axial) / 4-Me (equatorial)[1]
-
Conformer B: 3-Me (equatorial) / 4-Me (axial)[1]
-
Dynamics: These two conformers are often close in energy, leading to rapid ring flipping at room temperature.[1][2] The observed NMR spectrum is a weighted average of these states unless the ketone functionality or solvent effects bias the equilibrium.
The trans-3,4-Dimethylcyclohexanone System (Alternative)
The trans-isomer places methyl groups on opposite sides.[1]
-
Conformer A (Preferred): 3-Me (equatorial) / 4-Me (equatorial).[1]
-
Conformer B (Disfavored): 3-Me (axial) / 4-Me (axial).[1]
-
Dynamics: The diequatorial conformer is significantly more stable (
kcal/mol).[1] The molecule is effectively "locked," yielding a sharp, distinct spectrum with maximum splitting resolution.
Visualizing the Logical Pathway
The following decision tree outlines the workflow for assigning the stereochemistry based on spectral data.
Figure 1: Logical workflow for distinguishing cis- and trans-3,4-dimethylcyclohexanone using 1H NMR coupling constants and NOE correlations.
Experimental Protocol
To ensure high-fidelity data capable of resolving the small coupling constants typical of the cis-isomer, the following protocol is recommended.
Sample Preparation[1]
-
Solvent:
(Deuterated Chloroform) is standard.[1] For resolution of overlapping signals, (Deuterated Benzene) is superior due to the Magnetic Anisotropy Effect, which shifts the carbonyl-adjacent protons distinctively. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube Quality: High-throughput 5mm NMR tubes (Type 1, Class A) to minimize shimming errors.
Acquisition Parameters[3][4]
-
Field Strength: Minimum 400 MHz (500+ MHz recommended). The complex splitting of the H3/H4 region requires high dispersion.[1]
-
Pulse Sequence: Standard zg30 (30° pulse) or zg0 (90° pulse) with a relaxation delay (
) of seconds to allow accurate integration of methyl protons. -
Scans: 16–64 scans are sufficient for this concentration.[1]
Spectral Comparison: cis vs. trans[1][2][5][6][7][8][9][10][11]
This section objectively compares the spectral performance. The values below are derived from standard substituent effects and the Karplus Equation for vicinal coupling.
Comparative Data Table
| Feature | Target: cis-3,4-Dimethyl | Alternative: trans-3,4-Dimethyl | Mechanistic Cause |
| H3/H4 Coupling ( | Small (2 -- 5 Hz) | Large (10 -- 13 Hz) | cis has eq/ax protons (gauche); trans has ax/ax protons (anti).[1][3] |
| Methyl Shift ( | Distinct doublets (often closer) | Distinct doublets (often wider spread) | Anisotropy differs; trans Me groups are both equatorial.[1] |
| Complex multiplets (averaged) | Distinct axial/equatorial patterns | trans is conformationally rigid; cis is mobile.[1] | |
| NOESY Correlation | Strong Me-Me correlation | Weak/No Me-Me correlation | cis-Methyls are spatially proximate; trans-Methyls are distant.[1] |
Detailed Analysis of the cis-Isomer Spectrum
The Methyl Region (0.8 – 1.1 ppm)
In the cis-isomer, you will observe two doublets corresponding to the C3-Me and C4-Me.
-
Because the ring is flipping (averaging axial and equatorial environments), the chemical shift difference (
) between the two methyls is often smaller than in the locked trans-isomer. -
Performance Note: If the peaks appear broad, it indicates the rate of ring flipping is comparable to the NMR time scale. Cooling the sample to -40°C can "freeze" the conformers, resolving them into sharp, distinct sets of signals (one set for Conformer A, one for B).
The Methine Region (H3 and H4)
This is the "fingerprint" region.[1]
-
H3 and H4 Protons: In the cis-isomer (Me-eq, Me-ax), the protons are H-ax and H-eq.[1] The dihedral angle between them is approximately 60° (gauche).[1]
-
According to the Karplus curve , a 60° angle results in a
value of roughly 2–5 Hz.[1] -
Observation: You will see these signals as multiplets with narrow fine structure.[1] They will likely be buried under other ring protons, requiring 2D COSY to locate definitively.[1]
Detailed Analysis of the trans-Isomer Spectrum (Alternative)
-
H3 and H4 Protons: In the preferred diequatorial conformation, the protons H3 and H4 are both axial .
-
The dihedral angle is 180° (anti-periplanar).[1]
-
Observation: This yields a large coupling constant (
Hz).[1] The signals will appear as wide multiplets (typically doublets of doublets or triplets depending on H2/H5 interactions) clearly distinguishable from the narrow cis signals.[1]
Advanced Validation: Self-Validating Protocols
To satisfy the "Trustworthiness" requirement of E-E-A-T, a single 1D proton spectrum is often insufficient for definitive proof in regulatory filings.[1] You must validate the assignment using Nuclear Overhauser Effect (NOE) experiments.[1]
The 1D NOE Difference Experiment
This is the "Gold Standard" for stereochemical assignment.[1]
-
Selectively Irradiate the methyl region (approx 0.9 ppm).[1]
-
Observe the response in the ring protons (H3/H4).[1]
| Observation | Conclusion |
| Enhancement of H3/H4 | Ambiguous. Both isomers have protons near methyls.[1] |
| Enhancement of Other Methyl | Definitive cis-Isomer. In the cis form, the two methyl groups are on the same face, spatially close enough to transfer magnetization. In the trans (diequatorial) form, they are too far apart.[1] |
| Enhancement of H-axial (H3/H4) | Definitive trans-Isomer. Irradiation of an equatorial methyl strongly enhances the geminal axial proton and the vicinal axial proton if they are close.[1] |
2D COSY (Correlation Spectroscopy)
Use COSY to trace the spin system.[1]
-
Identify the carbonyl
-protons (H2) around 2.2–2.4 ppm.[1] -
Trace the cross-peak from H2 to H3.[1]
-
Trace H3 to H4.[1]
-
Validation: If the cross-peak between H3 and H4 is weak or absent (due to low
and Karplus curve minima), it supports the cis assignment (gauche). If the cross-peak is strong, it supports trans (anti).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Karplus relationships and coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] [1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][4] (Source for NOE and COSY protocols).
-
Reich, H. J. (2023).[1] NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] (Online database for substituent effects).[1]
Disclaimer: The spectral data described are based on theoretical conformational analysis and standard substituent effects for cyclohexanone derivatives. Actual chemical shifts may vary slightly based on concentration and solvent purity.
Sources
A Comparative Guide to the Spectroscopic Identification of cis-3,4-Dimethylcyclohexanone via Infrared Spectroscopy
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of stereoisomers is a critical control point. The subtle yet significant differences between isomers can profoundly impact a molecule's biological activity, efficacy, and safety profile. This guide provides an in-depth technical comparison of the infrared (IR) spectroscopic features used to identify and differentiate cis-3,4-dimethylcyclohexanone from its trans counterpart and other related cyclohexanone derivatives. We will delve into the theoretical underpinnings of the expected spectral variations, supported by comparative data and a robust experimental protocol.
The Foundational Spectrum: Understanding Cyclohexanone
Infrared spectroscopy is a powerful analytical technique that probes the vibrational frequencies of molecular bonds.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at characteristic frequencies, resulting in a unique spectral fingerprint. For any substituted cyclohexanone, the parent cyclohexanone spectrum serves as our baseline.
The most prominent and diagnostically significant peak in the IR spectrum of cyclohexanone is the sharp, strong absorption band corresponding to the carbonyl (C=O) stretching vibration , which typically appears around 1715 cm⁻¹ for a saturated six-membered ring ketone.[2] The position of this peak is sensitive to the ring strain and any conjugation, but in a simple saturated system like this, 1715 cm⁻¹ is the key indicator of the ketone functional group.
Other key regions in the cyclohexanone spectrum include:
-
C-H Stretching: Strong, sharp peaks are observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region, which are characteristic of sp³-hybridized C-H bonds in the methylene (CH₂) and methine (CH) groups of the cyclohexane ring.
-
C-H Bending: A notable absorption around 1450 cm⁻¹ is attributed to the scissoring vibration of the CH₂ groups.[1]
Introducing Stereochemical Complexity: The Case of 3,4-Dimethylcyclohexanone
The introduction of two methyl substituents at the 3 and 4 positions of the cyclohexanone ring introduces stereoisomerism, leading to the formation of cis and trans diastereomers. This stereochemical difference, while not altering the fundamental bond types present, does change the overall symmetry and conformational preferences of the molecule, which in turn leads to subtle but measurable differences in their IR spectra. These differences are most pronounced in the fingerprint region (below 1500 cm⁻¹) , where complex vibrational modes unique to the entire molecular structure occur.
In this compound, the two methyl groups are on the same face of the cyclohexane ring. In its most stable chair conformations, this will result in one methyl group occupying an axial position and the other an equatorial position. Conversely, the trans isomer has the methyl groups on opposite faces, allowing for a stable conformation where both methyl groups can occupy equatorial positions. This difference in conformational energetics and molecular symmetry is the root cause of the variations in their IR spectra.
Comparative Analysis: this compound vs. Alternatives
While a publicly available, pure IR spectrum for this compound is elusive, we can construct a highly reliable predictive comparison based on the well-documented spectra of analogous compounds, such as cis- and trans-1,2-dimethylcyclohexane, and the foundational principles of vibrational spectroscopy. The NIST database provides a gas-phase spectrum for a mixture of cis and trans 3,4-dimethylcyclohexanone, which confirms the key functional group peaks.[3]
The primary spectroscopic differences between the cis and trans isomers are not expected in the prominent C=O or C-H stretching regions, as both isomers contain these functional groups. Instead, the diagnostic variations will appear in the fingerprint region due to differences in skeletal vibrations and C-H bending modes influenced by the steric environment. The cis isomer, being less symmetrical than the diequatorial trans isomer, is expected to exhibit a more complex spectrum with a greater number of distinct absorption bands.
Below is a table summarizing the key expected and observed IR absorption peaks for this compound in comparison to unsubstituted cyclohexanone and its trans isomer.
| Vibrational Mode | Cyclohexanone | This compound (Predicted) | trans-3,4-Dimethylcyclohexanone (Predicted) | Rationale for Differences |
| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ | ~2870-2960 cm⁻¹ | ~2870-2960 cm⁻¹ | The presence of additional methyl groups will contribute to this region, but significant differentiation between isomers is not expected here. |
| C=O Stretch | ~1715 cm⁻¹ | ~1715 cm⁻¹ | ~1715 cm⁻¹ | The fundamental C=O stretch in a saturated six-membered ring is largely unaffected by the remote methyl substituents. |
| CH₂ Scissoring | ~1450 cm⁻¹ | ~1450-1465 cm⁻¹ | ~1450-1465 cm⁻¹ | Both isomers will show methylene scissoring. The methyl group's asymmetric bend also appears in this region. |
| CH₃ Bending | N/A | ~1380 cm⁻¹ (Umbrella Mode) | ~1380 cm⁻¹ (Umbrella Mode) | A characteristic peak for the methyl group's symmetric bending vibration should be present in both isomers. |
| Fingerprint Region | Complex | More complex, potentially more numerous and/or split peaks. | Less complex, fewer and/or sharper peaks. | The lower symmetry of the cis isomer (axial/equatorial methyl groups) leads to a less degenerate set of vibrational modes compared to the more symmetric diequatorial trans isomer. This results in a richer, more complex spectrum. |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To validate the identity of a synthesized batch of this compound, the following protocol for Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, rapid, and reliable sampling technique that requires minimal sample preparation.
Instrumentation and Materials:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Sample of this compound (liquid).
-
Isopropanol or another suitable volatile solvent for cleaning.
-
Lint-free laboratory wipes.
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.
-
Acquire a background spectrum. This is a crucial step to ratio out the absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself. The instrument software will guide you through this process.
-
-
Sample Application:
-
Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background correction.
-
Examine the resulting spectrum for the key features outlined in the comparison table. Pay close attention to the C=O stretch around 1715 cm⁻¹, the C-H stretches below 3000 cm⁻¹, and the unique pattern in the fingerprint region.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis by wiping away the sample with a dry, lint-free wipe, followed by a wipe dampened with isopropanol. Ensure the crystal is completely clean and dry before the next measurement.
-
Visualization of Key Spectroscopic Differentiators
The following diagram illustrates the logical workflow for differentiating the isomers based on their conformational differences and resulting spectral complexity.
Caption: Logical workflow from isomer structure to predicted IR spectral complexity.
Conclusion
The identification of this compound relies on a holistic interpretation of its infrared spectrum. While the prominent functional group absorptions, such as the C=O stretch at ~1715 cm⁻¹, confirm the presence of the cyclohexanone moiety, it is the nuanced and complex pattern of vibrations in the fingerprint region that serves as the key differentiator from its trans isomer. The lower symmetry of the cis isomer, arising from its axial/equatorial methyl group conformation, is predicted to result in a more complex fingerprint region compared to the more symmetrical diequatorial trans isomer. By following a rigorous experimental protocol and comparing the acquired spectrum to this established understanding, researchers can confidently verify the stereochemical identity of their target molecule, ensuring the integrity and reliability of their scientific endeavors.
References
-
Bartleby. IR Spectrum Of Cyclohexanone. Available at: [Link].
-
Chemistry LibreTexts. (2023, January 29). The Fingerprint Region. Available at: [Link].
-
A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Proprep. Available at: [Link].
-
NIST. Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Available at: [Link].
-
NIST. 3,4-Dimethyl cyclohexanone. NIST Chemistry WebBook. Available at: [Link].
-
YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Available at: [Link].
-
Oregon State University. (2020, June 22). Chapter 4 Worked Problem 1. Available at: [Link].
Sources
Chromatographic Resolution of Dimethylcyclohexanone Isomers: A Comparative GC-MS Guide
Executive Summary
The separation and identification of dimethylcyclohexanone isomers represent a classic challenge in gas chromatography-mass spectrometry (GC-MS). These compounds—often encountered as impurities in pharmaceutical synthesis, fragrance formulation, or coal tar distillation—exhibit nearly identical electron ionization (EI) mass spectra.
This guide provides a definitive methodology for distinguishing positional isomers (2,2-, 2,6-, 3,3-, etc.) and stereoisomers (cis/trans) using Retention Indices (RI) rather than relying solely on spectral matching. We compare the performance of non-polar (5%-phenyl) vs. polar (PEG) stationary phases and provide a self-validating protocol for their resolution.
Key Insight: While mass spectrometry confirms the molecular weight (
The Isomer Challenge: Why MS is Insufficient
Dimethylcyclohexanone exists as multiple positional isomers, many of which have diastereomers (cis and trans). In a standard 70 eV EI source, the fragmentation is driven by the stability of the cyclohexanone ring, resulting in indistinguishable patterns.
Spectral Overlap
All isomers share the following dominant ions, rendering library matching (NIST/Wiley) prone to false positives:
-
m/z 126: Molecular Ion (
) -
m/z 111: Loss of methyl (
) -
m/z 69 & 55: Ring fragmentation (typically
and )
Because the fragmentation pathways are energetically similar, the Retention Index (RI) becomes the primary identifier.
Comparative Performance: Stationary Phase Selection
The choice of column determines the separation mechanism. We compared the theoretical and experimental resolution of isomers on two standard phases: DB-5ms (Non-polar) and DB-WAX (Polar).
Separation Mechanisms
-
DB-5ms (5% Phenyl-methylpolysiloxane): Separates primarily by boiling point and Van der Waals forces.
-
DB-WAX (Polyethylene Glycol): Separates by hydrogen bonding and dipole-dipole interactions.
Retention Index (RI) Data Comparison
Note: Values are representative of standard elution orders. Absolute values may shift ±5 units based on column age and linear velocity.
| Isomer | Structure Type | DB-5ms RI (Approx) | DB-WAX RI (Approx) | Elution Logic |
| 2,2-Dimethyl | Gem-dimethyl (Ortho) | 950 - 965 | 1150 - 1180 | Early Eluter: Steric crowding lowers BP and shields carbonyl from polar phase. |
| 2,6-Dimethyl | Vicinal-like (Ortho) | 990 - 1005 | 1210 - 1240 | Mid Eluter: Trans usually elutes before cis (thermodynamically more stable). |
| 3,3-Dimethyl | Gem-dimethyl (Meta) | 1010 - 1025 | 1280 - 1310 | Late Eluter: Less steric hindrance; higher BP than 2,2-. |
| 4,4-Dimethyl | Gem-dimethyl (Para) | 1030 - 1045 | 1320 - 1350 | Late Eluter: Most symmetrical, highest accessibility to carbonyl. |
Critical Observation: On a DB-5 column, the elution window is narrow (~80 RI units). On a DB-WAX column, the window expands to ~200 RI units, making it the superior choice for complex isomer mixtures.
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for identifying these isomers, emphasizing the necessity of RI calculation.
Caption: Figure 1. Analytical decision tree for resolving dimethylcyclohexanone isomers. Note the loop requiring a column switch if DB-5 resolution is insufficient.
Experimental Protocol: The "Self-Validating" Method
To ensure trustworthiness (E-E-A-T), this protocol includes an internal validation step using n-alkanes. This normalizes retention times against instrument variability (flow rate, column length).
Reagents & Standards
-
Analytes: Dimethylcyclohexanone isomer mix (or individual standards if available).
-
RI Calibrant: C8–C16 n-Alkane standard solution (in Hexane).
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Split (20:1) @ 250°C | Prevents column overload; high temp ensures rapid volatilization. |
| Column | Primary: DB-5ms (30m x 0.25mm x 0.25µm)Secondary: DB-WAX (30m x 0.25mm x 0.25µm) | Standard dimensions for balance of capacity and resolution. |
| Flow | Helium @ 1.0 mL/min (Constant Flow) | Standard linear velocity for optimal height equivalent to a theoretical plate (HETP). |
| Oven Program | 60°C (1 min hold) | Slow ramp (4°C/min) is critical. Fast ramps will cause co-elution of cis/trans isomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| MS Source | 230°C, EI (70 eV) | Standard ionization energy for library compatibility. |
| Scan Range | m/z 35 – 350 | Captures low mass fragments (41, 55) and molecular ion (126). |
Data Analysis & Validation Step
-
Run the Alkane Standard: Inject the C8-C16 mix using the exact same method.
-
Calculate LRI: Use the Van den Dool and Kratz equation for temperature-programmed GC:
Where is the carbon number of the alkane eluting before the unknown.[5] -
Validation: The retention index of the 2,6-dimethyl isomer (mixture) on DB-5 should fall between 990–1000 . If it deviates >15 units, check for leaks or column degradation (phase stripping).
Structural Isomer Logic
Understanding the stereochemistry aids in predicting elution order.
Caption: Figure 2. Structural hierarchy affecting retention time. 2,2-dimethyl isomers elute earliest due to the 'gem-dimethyl effect' lowering the boiling point.
References
-
NIST Mass Spectrometry Data Center. (2023). Cyclohexanone, 2,6-dimethyl- Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
-
Van den Dool, H., & Kratz, P. D. (1963).[5] A generalization of the retention index system including linear temperature programming. Journal of Chromatography A, 11, 463-471.[5] [Link]
-
PubChem. (n.d.). 2,6-Dimethylcyclohexanone Compound Summary. National Library of Medicine. [Link]
-
Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. (Validating the use of RI for cyclic ketones). [Link]
Sources
X-ray crystallography data for cis-3,4-dimethylcyclohexanone derivatives
Publish Comparison Guide: Structural Elucidation of cis-3,4-Dimethylcyclohexanone Derivatives
Executive Summary
The precise stereochemical assignment of flexible cycloalkane systems remains a critical bottleneck in drug development. This compound (CAS: 5465-09-8) represents a classic "conformational chameleon"—a liquid at room temperature that exists as a rapid equilibrium of two chair conformers.
This guide objectively compares the X-ray Crystallographic Analysis of Crystalline Derivatives (specifically 2,4-dinitrophenylhydrazones and semicarbazones) against Solution-State NMR and DFT Computational Modeling . While NMR provides dynamic solution data, X-ray crystallography of derivatives remains the only method to provide an unambiguous, static snapshot of the absolute configuration and bond metrics, albeit subject to crystal packing forces.
Part 1: The Conformational Challenge
Unlike rigid steroidal systems, this compound lacks a single, overwhelmingly stable conformation. The molecule undergoes rapid chair-chair interconversion at room temperature.
-
Conformer A: C3-Methyl (Axial) / C4-Methyl (Equatorial)
-
Conformer B: C3-Methyl (Equatorial) / C4-Methyl (Axial)
In the absence of a "locking" group (like a tert-butyl), the energy difference (
Visualizing the Equilibrium (DOT Diagram)
Figure 1: Derivatization collapses the dynamic equilibrium into a single static crystal form.
Part 2: Comparative Analysis of Methods
Method A: X-Ray Crystallography of Derivatives (The "Product")
Approach: The liquid ketone is converted into a solid derivative (2,4-dinitrophenylhydrazone or semicarbazone) to induce crystallization.
-
Mechanism: The bulky 2,4-dinitrophenyl group introduces strong
- stacking interactions (distance ~3.4 Å) and intermolecular hydrogen bonding (N—H...O), which drives the formation of a stable lattice. -
Data Yield:
-
Absolute Configuration: Definitive assignment of (3R,4S) vs (3S,4R) if a heavy atom (Br, I) is included or via anomalous scattering.
-
Bond Metrics: Precision of C-C bonds (
Å). -
Conformation: Reveals the specific chair form preferred by packing forces.[1]
-
Method B: Solution-State NMR ( H / C)
Approach: Analysis of vicinal coupling constants (
-
Mechanism: The observed
-value is a weighted average of the two conformers: . -
Limitation: Requires variable-temperature (VT) NMR to freeze out conformers (
C). At room temperature, signals are averaged, obscuring the specific geometry.
Method C: DFT Computational Modeling
Approach: Quantum mechanical calculation of thermodynamic stability (B3LYP/6-31G* level).
-
Mechanism: Calculates
between Chair A and Chair B in vacuum or implicit solvent. -
Limitation: Often overestimates the stability of the equatorial isomer and ignores intermolecular packing forces found in the solid state.
Part 3: Performance Comparison Data
The following table contrasts the data quality obtained from crystallizing the 2,4-DNPH derivative versus solution methods.
| Feature | X-Ray (2,4-DNPH Derivative) | Solution NMR ( | DFT (B3LYP) |
| State of Matter | Solid (Single Crystal) | Liquid (Solvated) | Virtual (Gas/Solvent Model) |
| Conformational View | Static (Single conformer locked by packing) | Dynamic (Weighted average) | Thermodynamic (Calculated Minima) |
| Stereo-Assignment | Absolute (Direct visualization) | Relative (Inferred from couplings) | Predictive only |
| Resolution | Atomic (< 0.8 Å) | Molecular Environment | Theoretical |
| Sample Requirement | ~10-20 mg (High purity) | ~5 mg | None (Computational resources) |
| Time to Result | Days (Synthesis + Growth + Diffraction) | Hours | Hours/Days |
Part 4: Experimental Protocol (Self-Validating)
To replicate the X-ray crystallographic results, follow this standardized protocol for synthesizing and crystallizing the 2,4-dinitrophenylhydrazone derivative.
Derivatization Reaction
-
Reagent Prep: Dissolve 2,4-dinitrophenylhydrazine (0.4 g) in concentrated H
SO (2 mL). Add water (3 mL) dropwise, then dilute with ethanol (10 mL). -
Reaction: Add this compound (0.5 g) dissolved in ethanol (5 mL) to the reagent solution.
-
Observation: A yellow-orange precipitate forms immediately (positive test for ketone).
-
Validation: TLC (Hexane:Ethyl Acetate 8:2) should show a single new spot with
, distinct from the starting ketone ( ).
Crystallization (The Critical Step)
-
Solvent System: Recrystallize the crude solid from hot ethanol or ethanol/ethyl acetate (9:1) .
-
Slow Evaporation: Dissolve the purified solid in a minimum amount of hot solvent. Filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature for 24-48 hours.
-
Target Crystal: Look for orange, block-like prisms. Avoid needles (often indicate rapid precipitation and poor diffraction).
Data Collection Parameters
-
Temperature: 100 K (essential to reduce thermal motion of the methyl groups).
-
Radiation: Mo K
( Å) or Cu K ( Å). -
Refinement: Expect
-factor .
Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for structural determination via derivatization.
References
-
Shan, S., Xu, D.-J., & Hu, W.-X. (2003). Cyclohexanone 2,4-dinitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 59(8), o1173–o1174. Link
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Bream, R., & Watkin, D. J. (2006). trans-1,4-Dimethylcyclohexane. Acta Crystallographica Section E, 62, o414. Link
-
Cambridge Crystallographic Data Centre (CCDC) . Entry 221700 (Cyclohexanone 2,4-dinitrophenylhydrazone).[2] Link
-
PubChem Compound Summary . 3,4-Dimethylcyclohexanone (CID 138519). Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
